molecular formula C10H13NO3 B1396849 6-Isopropoxy-5-methylnicotinic acid CAS No. 1011558-18-1

6-Isopropoxy-5-methylnicotinic acid

Cat. No. B1396849
M. Wt: 195.21 g/mol
InChI Key: LKQCFAAHQMRPQF-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Enzymatic Biotransformation and Microbial Production

The enzymatic activity of certain bacterial strains, like Ralstonia/Burkholderia sp. strain DSM 6920, can be harnessed for the preparation of hydroxylated heterocyclic carboxylic acid derivatives through biotransformation. This process involves the regioselective mono-hydroxylation of educts like 6-methylnicotinate, leading to the production of various hydroxylated compounds, including 2-hydroxy-6-methylnicotinic acid, 2-hydroxy-6-chloronicotinic acid, and others. This showcases the bacteria's biotransformation abilities and its potential in microbial production for industrial applications (Tinschert et al., 2000).

Synthesis and Antibacterial Properties

6-Isopropoxy-5-methylnicotinic acid derivatives are also synthesized for their potential antibacterial properties. For instance, transition metal complexes of 2-Hydroxy-6-methylnicotinic acid have been synthesized and shown to exhibit antibacterial activity against various bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis (Verma & Bhojak, 2018).

Catalytic Applications and Chemical Modification

The compound and its derivatives have been utilized in various catalytic and chemical modification processes. For example, the preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of protein N-terminals involves using derivatives of nicotinic acid, showcasing its role in chemical synthesis and modification (Tsumoto et al., 2003).

Structural and Molecular Analysis

The structural and molecular analysis of compounds involving 6-methylnicotinic acid derivatives has been a subject of research. Studies involving infrared multiple-photon dissociation spectroscopy, X-ray single crystal diffraction, and Hirshfeld surface analysis have been conducted to understand the molecular structure and interactions of these compounds, offering insights into their properties and potential applications in various fields (van Stipdonk et al., 2014).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

5-methyl-6-propan-2-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)14-9-7(3)4-8(5-11-9)10(12)13/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQCFAAHQMRPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729228
Record name 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Isopropoxy-5-methylnicotinic acid

CAS RN

1011558-18-1
Record name 5-Methyl-6-[(propan-2-yl)oxy]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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